molecular formula C14H12N4O4 B167399 o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone CAS No. 1773-44-0

o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone

Cat. No. B167399
CAS RN: 1773-44-0
M. Wt: 300.27 g/mol
InChI Key: QUIFNJPMGQCNMH-UHFFFAOYSA-N
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Description

“o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C14H12N4O4 . It is used in the determination of alkenal-2,4-dinitrophenylhydrazones by HPLC by the addition of phosphoric acid . It produces a single diastereomer of the tetrahydronaphthalene derivative under UV irradiation .


Synthesis Analysis

The synthesis of hydrazones, such as “o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone”, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular weight of “o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is 300.27 g/mol . The InChI key for this compound is QUIFNJPMGQCNMH-OQLLNIDSSA-N .


Chemical Reactions Analysis

“o-Tolualdehyde” undergoes atmospheric degradation by direct photolysis by sunlight . It was used in the determination of alkenal-2,4-dinitrophenylhydrazones by HPLC by the addition of phosphoric acid .


Physical And Chemical Properties Analysis

“o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is a crystalline powder . It has a melting point of 196°C . It is insoluble in water .

Scientific Research Applications

  • Chemistry and Synthesis

    • o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C14H12N4O4 .
    • It’s used in the synthesis of hydrazones, quinazolines, and Schiff bases . The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .
    • A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
    • The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
  • Medicinal Chemistry

    • Hydrazide–hydrazones and quinazolin-4 (3H)-ones are very attractive compounds in medicinal chemistry due to their broad spectrum of biological activities .
    • In particular, quinazolin-4 (3H)-ones were reported to possess high anti-inflammatory and analgesic activity .
    • These properties have stimulated interest in developing methodologies for their synthesis .
  • Anticancer Activity

    • Stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives and screening of their anticancer activity has been reported .
    • The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .
    • The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
  • Spectrophotometric Analysis of Glucose

    • This compound is used in the spectrophotometric analysis of glucose .
    • The most well-established tactic for the analysis of monosaccharides, such as glucose, relies on derivatization procedures, using reagents as 2,4-dinitrophenylhydrazine (DNPH) .
    • The instability of the formed imine product often deteriorates the detection of trace amounts of the sugar, rendering the spectrophotometric analysis of monosaccharides extremely challenging .
    • A modified derivatization procedure, reliant on the formation of a stable DNPH-glucose derivative, has been proposed to aid in the spectrophotometric analysis of glucose .
  • Antibacterial and Antioxidant Activity

    • 2,4-dinitrophenyl hydrazine derivatives of 4-methoxyphenyl propenone chalcones are important hydrazones that were synthesized by the coupling of 2,4-dinitrophenyl and the 4-methoxyphenyl propenone chalcones counterparts .
    • The coupling reaction resulted in making non-reactive 4-methoxyphenyl propenone chalcones becoming more reactive by exhibiting antibacterial, antifungal, and antioxidant activity .
    • The synthesized compounds were evaluated for their antibacterial and antioxidant activities .
  • 1-Indanone Chalcones and Their 2,4-Dinitrophenyl Hydrazone Derivatives
    • 1-Indanone chalcones and their 2,4-dinitrophenyl hydrazone derivatives have been reported to have antibacterial activity .
    • The hydrazone derivatives were synthesized by the coupling of 2,4-dinitrophenyl and the 4-methoxyphenyl propenone chalcones counterparts .
    • The coupling reaction resulted in making non-reactive 4-methoxyphenyl propenone chalcones becoming more reactive by exhibiting antibacterial, antifungal, and antioxidant activity .

Safety And Hazards

This compound may be harmful by inhalation, ingestion, or skin absorption . It may cause irritation . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide .

properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIFNJPMGQCNMH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone

CAS RN

1773-44-0
Record name NSC409528
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Record name o-Tolualdehyde 2,4-Dinitrophenylhydrazone
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